Calcium sulfide (CaS)

Vue d'ensemble

Description

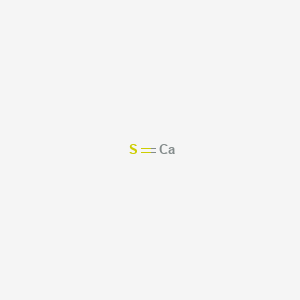

Calcium sulfide (CaS) is a chemical compound made of one calcium atom and one sulfide atom . It crystallizes in cubes like rock salt and occurs as oldhamite in nature . It has an odor of rotten eggs, which stems from H2S formed by hydrolysis of the calcium sulfide .

Synthesis Analysis

Calcium sulfide is produced by reduction of calcium sulfate with charcoal . The reaction is as follows: CaSO4 + 2 C → CaS + 2 CO2 . There is also a method for synthesizing Calcium Sulfide (CaS) nanoclusters by preparing a solution of calcium acetate in DMSO .Molecular Structure Analysis

The molecular formula of calcium sulfide is CaS . It has an average mass of 72.143 Da and a monoisotopic mass of 71.934662 Da .Chemical Reactions Analysis

Calcium sulfide can be oxidized by calcium sulfate to form calcium oxide and sulfur dioxide . The reaction is as follows: 3 CaSO4 + CaS → 4 CaO + 4 SO2 . Calcium sulfide decomposes upon contact with water . The reaction is as follows: CaS + H2O → Ca(SH)(OH), Ca(SH)(OH) + H2O → Ca(OH)2 + H2S .Physical And Chemical Properties Analysis

Calcium sulfide is white and forms cubes . It has a high melting point of 2,525 Celsius . It is also known to decompose upon contact with water .Applications De Recherche Scientifique

Planetary Habitability Indicator

Oldhamite plays a crucial role in understanding planetary formation. It is believed to form through the condensation of solar nebula gas. Enstatite chondrites, which contain oldhamite, represent material similar to that which formed Earth. The compound’s formation mechanism sheds light on the solar nebula, meteorites, Earth’s origin, and the C–O–S–Ca cycles. Recent research suggests that oldhamite can exist in the upper mantle beneath mid-ocean ridges, providing insights into planetary habitability and evolution .

Reduction Agent in Metallurgy

Calcium sulfide serves as a reducing agent in metallurgical processes. During metal extraction from ores, it removes oxygen from metal oxides through reduction reactions. By facilitating the conversion of metal oxides into pure metals, oldhamite contributes significantly to metallurgy .

Formation in Earth’s Mantle

Surprisingly, oldhamite has been observed in Earth’s upper mantle. It forms through reactions between sulfide-bearing orthopyroxenite and molten CaCO3 at specific pressure and temperature conditions. This discovery challenges the conventional belief that oldhamite only originates from solar nebula gas condensation. Its presence in the mantle provides valuable clues about Earth’s geological history .

Early Earth’s Atmospheric Hypoxia

Oldhamite’s transient existence during interactions between reducing sulfur-bearing magma and carbonate could have influenced atmospheric composition changes during the Permian–Triassic Boundary. This suggests that oldhamite may have contributed to the early Earth’s atmospheric hypoxia environment .

Mercury’s Surface Hollows and Pits

Oldhamite is potentially abundant in hollows and pits on Mercury’s surface. Being closest to the Sun, Mercury experiences extreme conditions, including high temperatures and low oxygen fugacity. These conditions favor the preservation of oldhamite, making it a common mineral in enstatite chondrites and aubrites .

Isotope Enrichment

First-principles calculations indicate that oldhamite is more easily enriched in light calcium isotopes than other solid minerals. This enrichment pattern aligns with its solar nebula origin and provides insights into isotopic fractionation processes during planetary formation .

Mécanisme D'action

Target of Action

Calcium sulfide primarily targets calcium and sulfur metabolic pathways . It interacts with these pathways to produce various effects, depending on the specific conditions and environment .

Mode of Action

Calcium sulfide interacts with its targets through a series of chemical reactions. When exposed to air, it undergoes a chemical reaction with oxygen to form calcium sulfate . This reaction occurs naturally and is responsible for the formation of gypsum in certain geological formations . When CaS comes into contact with acids, it can produce hydrogen sulfide gas .

Biochemical Pathways

Calcium sulfide affects the calcium and sulfur metabolic pathways. It is involved in the conversion of carbon, usually as charcoal, to carbon dioxide . It can also react further with calcium sulfate to form calcium oxide and sulfur dioxide .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium sulfide are influenced by its physical and chemical properties. It is a white material that crystallizes in cubes like rock salt . It has a high melting point and decomposes upon contact with water . These properties can affect its bioavailability and its impact on biological systems.

Result of Action

The molecular and cellular effects of calcium sulfide’s action depend on the specific conditions and environment. For example, in the presence of traces of heavy metals, CaS becomes phosphorescent . Additionally, when it comes into contact with water, it decomposes to form other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of calcium sulfide. For instance, its reactivity with oxygen and acids can be influenced by the presence of these substances in the environment . Moreover, its phosphorescence in the presence of heavy metals suggests that its properties can be affected by the presence of these metals in the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sulfanylidenecalcium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.S | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIATAMCQXIDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ca] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium sulfide (CaS) | |

CAS RN |

20548-54-3, 12015-71-3 | |

| Record name | Calcium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20548-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oldhamite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012015713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfide (CaS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)